molecular formula C10H9ClF2O2 B7994651 3,5-Difluoro-4-n-propoxybenzoyl chloride

3,5-Difluoro-4-n-propoxybenzoyl chloride

Cat. No.: B7994651
M. Wt: 234.62 g/mol
InChI Key: JHGJGKYSLMWZOZ-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-n-propoxybenzoyl chloride is an organic compound with the molecular formula C10H9ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a propoxy group at the 4 position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-n-propoxybenzoyl chloride typically involves the chlorination of 3,5-difluoro-4-n-propoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-n-propoxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can be hydrolyzed to form 3,5-difluoro-4-n-propoxybenzoic acid.

    Reduction: The benzoyl chloride group can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and under anhydrous conditions.

    Hydrolysis: The reaction is performed using water or aqueous sodium hydroxide (NaOH) solution.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted benzoyl derivatives.

    Hydrolysis: The major product is 3,5-difluoro-4-n-propoxybenzoic acid.

    Reduction: The major product is 3,5-difluoro-4-n-propoxybenzyl alcohol.

Scientific Research Applications

3,5-Difluoro-4-n-propoxybenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying their structure and function.

    Medicine: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-n-propoxybenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound may acylate proteins or other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

3,5-Difluoro-4-n-propoxybenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

    3,5-Difluorobenzoyl chloride: Lacks the propoxy group, making it less hydrophobic and potentially less reactive with certain nucleophiles.

    4-n-Propoxybenzoyl chloride: Lacks the fluorine atoms, which may affect its electronic properties and reactivity.

    3,5-Dichloro-4-n-propoxybenzoyl chloride: Contains chlorine atoms instead of fluorine, which may alter its reactivity and the types of reactions it undergoes.

The uniqueness of this compound lies in the combination of the electron-withdrawing fluorine atoms and the hydrophobic propoxy group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

3,5-difluoro-4-propoxybenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2O2/c1-2-3-15-9-7(12)4-6(10(11)14)5-8(9)13/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGJGKYSLMWZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1F)C(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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